molecular formula C15H23N3O B2441200 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 1448057-14-4

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2441200
CAS No.: 1448057-14-4
M. Wt: 261.369
InChI Key: SSHXYJJCHBNMTP-UHFFFAOYSA-N
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Description

“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C9 H15 N3 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of similar compounds involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .


Molecular Structure Analysis

The structure of the compound was elucidated by IR, mass, and one- and two-dimensional NMR spectra . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .


Chemical Reactions Analysis

The mechanism of the second step in the synthesis process was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 238.16 .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

The synthesis of heterocyclic compounds is a significant area of research for this chemical. For instance, research led by Bacchi et al. (2005) involved catalytic reactions under oxidative carbonylation conditions to produce tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, highlighting the compound's utility in creating diverse heterocycles with potential applications in medicinal chemistry and material science (Bacchi, Costa, Della Ca', Gabriele, Salerno, & Cassoni, 2005).

Novel Derivatives and Their Synthesis

Aghekyan et al. (2009) reported on the synthesis of novel 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide derivatives, demonstrating the versatility of this compound in synthesizing complex structures that could be useful for developing new pharmacologically active molecules (Aghekyan, Arakelyan, Panosyan, Khachatryan, & Markaryan, 2009).

Applications in Medicinal Chemistry

Another study conducted by Ashry et al. (2019) explored the synthesis of tetrahydroindazol-4(5H)one and 7-thione from reactions of functionalized cyclic enaminones with hydrazine. This research demonstrates the compound's relevance in creating indazole derivatives, which are crucial scaffolds in medicinal chemistry for the development of new therapeutic agents (Ashry, Awad, & Bdeewy, 2019).

Chemoselective Reactions

Misra et al. (2015) discussed the chemoselective hydration of glycosyl cyanides to C-glycosyl formamides using ruthenium complexes in aqueous media, showcasing the compound's potential in selective synthesis processes that can be pivotal in developing novel carbohydrate-based molecules with diverse biological activities (Misra, Bokor, Kun, Bolyog-Nagy, Kathó, Joó, & Somsák, 2015).

Future Directions

The universal requirements on heterocyclic compounds for their potential activities against microorganisms and significance in the pharmaceutical field have prompted the synthesis of indazoles from cyclic keto esters . This suggests that there could be potential future research directions in exploring the biological activities of these compounds.

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-18-14-9-5-4-8-12(14)13(17-18)10-16-15(19)11-6-2-3-7-11/h11H,2-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHXYJJCHBNMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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